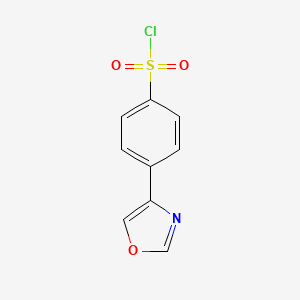

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-oxazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPQZZJYCHEWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679856 | |

| Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954368-94-6 | |

| Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride CAS 954368-94-6 properties

The Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 954368-94-6) represents a high-value "privileged structure" in medicinal chemistry.[1] It combines a robust electrophilic "warhead" (sulfonyl chloride) with a bioactive heterocyclic "anchor" (the oxazole ring).[1][2] This dual functionality allows it to serve as a critical intermediate in the synthesis of sulfonamide-based pharmacophores, particularly in the development of kinase inhibitors, antimicrobials, and tubulin polymerization inhibitors.[1]

This guide provides a rigorous technical analysis of the compound's properties, synthesis, and application in drug development, moving beyond standard catalog data to offer actionable experimental insights.

Chemical Identity & Physicochemical Specifications[1][2][3]

This compound is characterized by the presence of a hydrolytically unstable sulfonyl chloride group and a slightly basic 1,3-oxazole ring.[1] The para-substitution pattern provides linear rigidity, essential for binding in deep enzymatic pockets.[1]

| Property | Specification / Detail |

| CAS Number | 954368-94-6 |

| IUPAC Name | 4-(1,3-oxazol-4-yl)benzenesulfonyl chloride |

| Molecular Formula | C₉H₆ClNO₃S |

| Molecular Weight | 243.67 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to pale yellow |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts violent with water/alcohols.[1] |

| Reactivity Class | Electrophile (Sulfonylating agent) |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[3] |

Synthesis & Production Logic

The synthesis of CAS 954368-94-6 typically follows a convergent route. The critical challenge is introducing the chlorosulfonyl group without degrading the acid-sensitive oxazole ring.[1]

2.1 Retrosynthetic Analysis

The most scalable approach involves the construction of the 4-phenyloxazole core followed by electrophilic aromatic substitution (chlorosulfonation).[1]

Key Mechanistic Insight: The oxazole ring is electron-rich but can undergo protonation in strong acids.[1] However, the phenyl ring at the 4-position is sufficiently activated to undergo chlorosulfonation with excess chlorosulfonic acid (

2.2 Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway. The oxazole core is established first, utilizing the stability of the 4-phenyl substituent to direct the subsequent sulfonyl chloride installation.[1]

Reactivity Profile & Application

The utility of CAS 954368-94-6 lies in its ability to generate sulfonamides (

3.1 The "Schotten-Baumann" Coupling

The primary application is the reaction with primary or secondary amines.[1]

-

The Challenge: The oxazole nitrogen can act as a competitive base, potentially trapping the sulfonyl chloride or forming salts.

-

The Solution: Use a non-nucleophilic base (e.g., DIPEA or Pyridine) and non-protic solvents (DCM or THF) to scavenge the HCl byproduct.[1]

3.2 Mechanism of Action (Sulfonamide Formation)[1][2]

Figure 2: Mechanistic flow of sulfonamide coupling. The base is critical to prevent acid-mediated degradation of the oxazole ring.[1]

Validated Experimental Protocol

Objective: Synthesis of a sulfonamide derivative from CAS 954368-94-6.[1][2]

Materials

-

This compound (1.0 equiv)[1]

-

Primary Amine (e.g., Aniline derivative) (1.1 equiv)[1]

-

Pyridine (anhydrous) or DIPEA (1.5 equiv)[1]

-

Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the Primary Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add Pyridine (1.5 mmol) to the amine solution. Cool the mixture to 0°C using an ice bath.

-

Why? Cooling controls the exotherm of the sulfonyl chloride addition, preventing side reactions.

-

-

Reagent Addition: Dissolve CAS 954368-94-6 (1.0 mmol) in a minimal amount of DCM (2 mL) and add it dropwise to the reaction mixture over 10 minutes.

-

Causality: Slow addition prevents localized high concentrations of the electrophile, favoring the desired N-sulfonylation over bis-sulfonylation.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (or LC-MS) for the disappearance of the amine.[1]

-

Quench & Workup: Dilute with DCM (20 mL). Wash sequentially with:

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).[1]

Safety & Handling (E-E-A-T)

Critical Warning: Sulfonyl chlorides are lachrymators and corrosive.

-

Hydrolysis Hazard: Upon contact with water, this compound releases Hydrochloric Acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic.

-

PPE: Full chemical resistant gloves (Nitrile > 0.11mm), safety goggles, and lab coat are mandatory. Handle only in a functioning fume hood.

-

Decontamination: Spills should be treated with solid sodium bicarbonate or lime to neutralize acidity before cleanup.

References

-

Jiehua Pharma. (n.d.). This compound - Product Specifications. Retrieved from

-

Organic Syntheses. (1921). Benzenesulfonyl chloride synthesis (General Procedure). Org. Synth. 1921, 1, 21; Coll. Vol. 1, 84. Retrieved from

-

BenchChem. (n.d.). This compound: Reactivity and Applications. Retrieved from

-

National Institutes of Health (NIH). (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Angew. Chem. Int. Ed. Retrieved from

- Slivka, M. V., et al. (2014). Synthesis of oxazole derivatives. Chemistry of Heterocyclic Compounds. (General reference for oxazole stability).

Sources

Technical Whitepaper: Structural Elucidation of 4-(Oxazol-4-yl)benzenesulfonyl Chloride via High-Field NMR

Executive Summary

4-(Oxazol-4-yl)benzenesulfonyl chloride is a high-value heterocyclic building block, primarily used in the synthesis of COX-2 inhibitors and sulfonamide-based antimicrobials. Its structural integrity hinges on the stability of the sulfonyl chloride moiety (-SO₂Cl), which is highly electrophilic and moisture-sensitive.[1]

This guide provides a definitive protocol for the NMR characterization of this molecule. Unlike standard stable organics, this compound requires a "Zero-Hydrolysis" workflow.[1] We present the specific 1H and 13C NMR signatures required to distinguish the intact sulfonyl chloride from its hydrolyzed sulfonic acid byproduct—a common degradation impurity that often leads to false-positive purity assessments.[1]

Part 1: The "Zero-Hydrolysis" Sample Preparation Protocol

The Trustworthiness Pillar: Standard NMR preparation methods (using older DMSO-d₆ or wet CDCl₃) will degrade this molecule within minutes, converting the sulfonyl chloride to the corresponding sulfonic acid and HCl.

Reagent Requirements

-

Solvent: Chloroform-d (CDCl₃), 99.8% D, containing 0.03% v/v TMS.[1]

-

Vessel: 5mm Precision NMR tube, oven-dried at 110°C for 2 hours.

Step-by-Step Workflow

Figure 1: Critical path for sample preparation to minimize hydrolysis artifacts.

Part 2: 1H NMR Characterization (400 MHz+)

Expertise & Experience: The spectrum is defined by two distinct aromatic systems: the para-substituted benzene ring and the 1,3-oxazole ring.[1]

The 1H NMR Fingerprint (CDCl₃)[2][3]

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Mechanistic Insight |

| Oxazole H-5 | 8.28 - 8.35 | Singlet (s) | 1H | - | The "Anomalous" Shift: In 4-aryl oxazoles, H-5 is typically more deshielded than H-2 due to conjugation with the aryl ring [2]. |

| Benzene (Ortho to SO₂Cl) | 8.10 - 8.15 | Doublet (d) | 2H | ~8.5 Hz | Strongly deshielded by the electron-withdrawing sulfonyl chloride group (anisotropy + induction).[1] |

| Oxazole H-2 | 7.95 - 8.05 | Singlet (s) | 1H | - | Located between Oxygen and Nitrogen.[1] Typically the most downfield in simple oxazoles, but often eclipsed by H-5 in 4-aryl systems.[1] |

| Benzene (Ortho to Oxazole) | 7.90 - 7.98 | Doublet (d) | 2H | ~8.5 Hz | Deshielded by the aromatic oxazole ring but less so than the sulfonyl protons.[1] |

Structural Visualization & Logic

Figure 2: Proton assignment map based on electronic environments.

Key Diagnostic Feature: Look for the AA'BB' system (two doublets) in the aromatic region.[1] If the sample is pure, the integration ratio between the oxazole singlets and the benzene doublets must be exactly 1:1:2:2.[1]

Part 3: 13C NMR Characterization (100 MHz+)

The 13C spectrum is critical for confirming the presence of the intact sulfonyl chloride, as the C-S carbon shift is sensitive to the oxidation state and substitution of the sulfur.

The 13C NMR Fingerprint (CDCl₃)[2]

| Carbon Type | Shift (δ ppm) | Interpretation |

| Oxazole C-2 | 150.0 - 152.0 | The carbon between N and O; characteristic low-field shift.[1] |

| Benzene C-1 (C-SO₂Cl) | 144.0 - 146.0 | Critical Check: This carbon shifts significantly (~5-10 ppm) upfield if hydrolyzed to sulfonic acid.[1] |

| Oxazole C-4 | 139.0 - 141.0 | Quaternary carbon linking the oxazole to the benzene ring.[1] |

| Oxazole C-5 | 135.0 - 138.0 | CH carbon of the oxazole ring.[1] |

| Benzene C-4 (C-Oxazole) | 132.0 - 134.0 | Quaternary carbon attached to the oxazole.[1] |

| Benzene CH (Ortho to SO₂) | 127.0 - 128.0 | Aromatic CH.[1] |

| Benzene CH (Ortho to Ox) | 126.0 - 127.0 | Aromatic CH.[1] |

Part 4: Quality Control & Troubleshooting

Self-Validating System: The most common failure mode is hydrolysis.[1] You must validate your spectrum against the "Hydrolysis Trap."[1]

The Hydrolysis Trap (Detection of Sulfonic Acid)

If your sample contains moisture, the -SO₂Cl converts to -SO₃H.[1]

-

Shift Drift: The benzene protons ortho to the sulfur group will shift upfield (lower ppm) by approximately 0.2 - 0.4 ppm due to the loss of the highly electron-withdrawing Chlorine.[1]

-

Peak Broadening: In wet solvents, the sulfonic acid proton (-SO₃H) is often exchangeable and may appear as a very broad hump >10 ppm or disappear entirely due to exchange with water.[1]

-

New Impurity Peak: A sharp singlet at ~4.7 ppm (in CDCl₃) or ~3.3 ppm (in DMSO) indicates the formation of HCl/H₂O clusters.[1]

Stability Checklist

References

-

Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Common Impurities and Residual Solvents. Link

-

Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1][2] Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 4-Chlorobenzenesulfonyl chloride. (Used as a fragment reference for sulfonyl chloride shifts). Link[1]

-

Royal Society of Chemistry. (2014). Supplementary Information: Synthesis and NMR characterization of 4-substituted oxazoles. (Reference for H5 vs H2 shift ordering in 4-aryl oxazoles). Link

Sources

Biological Potential of Oxazole-Containing Sulfonyl Chlorides: From Reactive Scaffolds to Therapeutic Agents

This guide serves as a technical deep-dive into the utility and biological relevance of oxazole-containing sulfonyl chlorides. While these chemical species are primarily viewed as high-energy electrophilic intermediates, their structural architecture serves as the critical scaffold for a new generation of tubulin inhibitors, antimicrobial agents, and metabolic regulators.

Executive Technical Summary

Oxazole-containing sulfonyl chlorides represent a specialized class of heterocyclic building blocks. In drug discovery, their primary value lies not in their intrinsic stability—which is low due to the highly electrophilic

The oxazole ring confers hydrogen-bonding capability, metabolic stability (especially when substituted with cyclopropyl groups), and pi-stacking potential. The sulfonyl chloride motif acts as a "warhead" for diversification, reacting with amines to form sulfonamides —a functional group historically validated in antibiotics (sulfa drugs) and increasingly prominent in oncology (tubulin inhibitors).

Key Biological Applications:

-

Oncology: Nanomolar inhibition of tubulin polymerization (leukemia specificity).[1][2][3]

-

Antimicrobial: Disruption of bacterial cell walls and fungal growth (e.g., R. solani).

-

Metabolic: AMPK pathway activation for hypoglycemic effects.[4]

Chemical Architecture & Synthesis Strategy

To access the biological potential of this class, one must first master the synthesis of the core sulfonyl chloride. The following workflow describes the construction of a 1,3-oxazole scaffold followed by chlorosulfonation.

Synthesis Workflow (Graphviz Diagram)

The synthesis typically proceeds via a Hantzsch or Delépine-type pathway, followed by electrophilic aromatic substitution to install the sulfonyl chloride.

Caption: Step-wise synthesis from acetophenone precursors to the reactive oxazole-sulfonyl chloride and final bioactive sulfonamide.

Biological Activity Profiles

Anticancer Activity: Tubulin Polymerization Inhibition

The most significant biological activity associated with oxazole-sulfonyl chloride derivatives is the inhibition of microtubule dynamics.

-

Mechanism of Action (MOA): The sulfonamide derivatives bind to the colchicine site of tubulin. This prevents the polymerization of tubulin subunits into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Specificity: High potency observed against leukemia cell lines (e.g., CCRF-CEM, HL-60) with

values in the low nanomolar range (40–50 nM). -

Key Structural Driver: The 1,3-oxazole ring mimics the biaryl pharmacophore found in natural tubulin inhibitors (like Combretastatin A-4), while the sulfonamide linker positions the aryl tail for hydrophobic pocket occupancy.

Antimicrobial & Antifungal Efficacy

Oxazole sulfonyl chlorides are used to generate sulfonamides that exhibit broad-spectrum activity.

-

Target: Disruption of fungal cell membranes and inhibition of bacterial metabolic enzymes.

-

Data: Derivatives have shown efficacy against Rhizoctonia solani (fungal pathogen) comparable to commercial fungicides like hymexazol.[5]

Metabolic Regulation (Hypoglycemic)

Recent studies indicate that 2,4-disubstituted oxazole derivatives can activate the AMPK pathway , increasing glucose consumption in HepG2 cells.[4] This suggests potential utility in treating Type 2 Diabetes.

Structure-Activity Relationship (SAR) Analysis

The biological activity is strictly governed by the substitution patterns on both the oxazole ring and the sulfonamide nitrogen (derived from the reaction of the sulfonyl chloride).

| Structural Domain | Modification | Biological Impact |

| Oxazole C-2 Position | Cyclopropyl group | Enhances metabolic stability and lipophilicity; improves blood-brain barrier permeability.[2] |

| Sulfonamide Nitrogen | 2-Chloro-5-methylphenyl | Critical for Anticancer Potency. Yields low nanomolar |

| Sulfonamide Nitrogen | Electron-Withdrawing Groups (CN, CF3) | Decreases Activity. Strong EWGs on the aniline ring often abolish anticancer efficacy. |

| Sulfonamide Nitrogen | 1-Naphthyl | High Potency. Provides extensive hydrophobic interaction within the tubulin binding pocket. |

Mechanistic Visualization: Tubulin Inhibition

Understanding the causality of the anticancer effect is vital for optimizing the sulfonyl chloride inputs.

Caption: Pathway demonstrating how oxazole sulfonamides induce apoptosis via microtubule destabilization.

Experimental Protocols

Protocol: Synthesis of Oxazole-4-sulfonyl Chloride

Rationale: This protocol uses chlorosulfonic acid to introduce the sulfonyl group directly onto the activated oxazole ring.

-

Preparation: Charge a flame-dried flask with 1,3-oxazole derivative (1.0 equiv) and cool to 0°C under inert atmosphere (

). -

Chlorosulfonation: Add chlorosulfonic acid (

, 5.0 equiv) dropwise over 20 minutes.-

Critical Control: Maintain temperature < 5°C to prevent ring decomposition.

-

-

Reaction: Warm to room temperature and stir for 2 hours. Then, add thionyl chloride (

, 2.0 equiv) and reflux for 1 hour to ensure conversion of any sulfonic acid byproducts to the chloride. -

Quench: Pour the reaction mixture slowly onto crushed ice.

-

Isolation: Extract immediately with dichloromethane (DCM). Wash the organic layer with cold brine.

-

Stability Note: Sulfonyl chlorides are moisture sensitive. Dry over anhydrous

and use immediately in the next step. Do not store for prolonged periods.

-

Protocol: General Sulfonamide Coupling

Rationale: The sulfonyl chloride is reacted with an amine to generate the bioactive library.[2][3]

-

Setup: Dissolve the target aniline/amine (1.1 equiv) in anhydrous pyridine/chloroform (1:1 ratio). Cool to 0°C.[2][3]

-

Addition: Add the freshly prepared oxazole-4-sulfonyl chloride (1.0 equiv) dissolved in chloroform dropwise.

-

Completion: Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of the sulfonyl chloride spot).

-

Purification: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), then brine. Purify via silica gel chromatography.

References

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Source: ACS Medicinal Chemistry Letters (2021).[1] URL:[Link]

-

Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Source: Frontiers in Chemistry (2022).[5] URL:[Link]

-

Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. Source: Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]

-

Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Source: European Journal of Medicinal Chemistry (2024). URL:[Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

Beyond the Reagent: The Strategic Utility of 4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride in Fragment-Based Drug Discovery

Topic: 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride Context: Chemical Reagent & Privileged Scaffold Precursor Document Type: Technical Whitepaper

Executive Summary

This compound (CAS: 954368-94-6) is not a therapeutic agent in its native state; it is a high-energy electrophilic warhead used to synthesize sulfonamide-based pharmacophores . In the hands of a medicinal chemist, it serves as a "privileged structure" precursor—a molecular scaffold capable of binding to diverse biological targets, most notably Carbonic Anhydrases (CA) , Kinases , and HIV Reverse Transcriptase .

This guide dissects the compound's utility from two distinct mechanistic perspectives:

-

Chemical Mechanism: Its reactivity profile as a sulfonylating agent.[1][2][3][4][5]

-

Biological Mechanism: The mode of action of its derivatives within protein binding pockets.

Chemical Mechanism of Action: The Sulfonylation Vector

The core utility of this compound lies in the high electrophilicity of the sulfonyl chloride moiety (

Reaction Trajectory

When introduced to a nucleophile (typically a primary or secondary amine), the sulfur atom acts as a "hard" electrophile.

-

Nucleophilic Attack: The amine nitrogen attacks the sulfur atom, which is highly electron-deficient due to the two double-bonded oxygens and the chlorine withdrawal.

-

Transition State: A trigonal bipyramidal transition state forms where the incoming amine and leaving chloride occupy apical positions.

-

Elimination: The chloride ion (

) is expelled, and the proton is scavenged by a base (e.g., DIPEA, Pyridine), collapsing the structure into a stable sulfonamide .

Visualization: The Sulfonylation Workflow

The following diagram illustrates the standard workflow for converting this reagent into a bioactive library.

Figure 1: The conversion of the sulfonyl chloride warhead into a stable pharmacophore via nucleophilic substitution.[6]

Biological Mechanism of Action: The "Privileged Scaffold"

Once derivatized, the 4-(oxazol-4-yl)benzenesulfonamide motif exhibits a dual-binding mode that makes it highly effective against metalloenzymes and viral proteins.

The Carbonic Anhydrase (CA) Inhibition Mechanism

This scaffold is a classic inhibitor of human Carbonic Anhydrase II (hCA II), a zinc-metalloenzyme involved in glaucoma and edema.[6]

-

The Zinc Anchor: The sulfonamide nitrogen (

) becomes ionized (deprotonated) in the active site. The resulting anion coordinates directly to the catalytic Zinc ion ( -

The Oxazole "Tail": The oxazole ring extends into the hydrophobic pocket of the enzyme. The nitrogen and oxygen atoms in the oxazole ring can accept hydrogen bonds from residues like Thr199 or Gln92 , stabilizing the complex and conferring isoform selectivity (e.g., CA IX vs. CA II).

HIV-1 Reverse Transcriptase (RT) Inhibition

Recent studies (see Harrich et al.[7]) indicate that derivatives of this scaffold act as Protein-Protein Interaction (PPI) Inhibitors .

-

Target: The interaction between HIV-1 RT and the host cellular factor eEF1A .

-

Mechanism: Unlike standard NNRTIs that bind the hydrophobic pocket to lock the enzyme, oxazole-benzenesulfonamides bind to the interface, preventing the recruitment of eEF1A, which is critical for the late steps of reverse transcription.

Experimental Protocols

Warning: Sulfonyl chlorides are moisture-sensitive and lachrymators. All manipulations must occur in a fume hood.

Protocol A: High-Throughput Synthesis of Sulfonamide Libraries

Purpose: To generate a library of oxazole-benzenesulfonamides for SAR screening.

Materials:

-

This compound (1.0 eq)

-

Diverse Amines (

) (1.1 eq) -

Triethylamine (

) or DIPEA (2.0 eq) -

Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (0.5 mmol) and

(1.0 mmol) in anhydrous DCM (2 mL) in a 4 mL reaction vial. -

Cooling: Cool the solution to

using an ice bath to prevent exothermic runaway and disulfonylation side products. -

Addition: Slowly add a solution of this compound (0.5 mmol in 1 mL DCM) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

Quenching: Add 1M HCl (1 mL) to quench unreacted amine and solubilize the base salts.

-

Extraction: Separate the organic layer. Wash with saturated

(to remove unreacted sulfonyl chloride as sulfonate) and Brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography or recrystallization from EtOH.

Protocol B: Quality Control & Stability Check

Sulfonyl chlorides hydrolyze to sulfonic acids upon exposure to atmospheric moisture, rendering them inactive.

| Test | Observation (Active) | Observation (Inactive/Hydrolyzed) |

| Physical State | White to off-white crystalline solid | Wet, sticky paste or liquid |

| LC-MS (MeOH) | Peak at M+H (Methyl ester formed in situ) | Peak at M+H (Sulfonic acid mass) |

| Solubility | Soluble in DCM, THF, EtOAc | Poor solubility in non-polar solvents |

Structural Biology Visualization

The following diagram maps the interactions of the scaffold within a theoretical enzyme active site (e.g., Carbonic Anhydrase).

Figure 2: Pharmacophore mapping of the Oxazole-Benzenesulfonamide scaffold within a metalloenzyme active site.[8]

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

BenchChem. (n.d.). This compound Product Data. BenchChem. Link

-

Harrich, D., et al. (2019).[7] Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A.[7] Journal of Virology, 93(13). Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

- 1. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main [vedantu.com]

- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | 954368-94-6 | Benchchem [benchchem.com]

- 4. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 5. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 6. 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | Benchchem [benchchem.com]

- 7. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Whitepaper: 4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride as a Strategic Scaffold in Medicinal Chemistry

Executive Summary: The "Warhead" and the "Payload"

In the landscape of modern drug discovery, 4-(oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 954368-94-6) serves not as a final therapeutic agent, but as a critical electrophilic warhead used to install the pharmacologically active 4-(oxazol-4-yl)benzenesulfonamide moiety.

This whitepaper analyzes the compound's utility as a privileged scaffold precursor.[1] While the sulfonyl chloride group provides the reactivity necessary for late-stage diversification, the 4-oxazolyl-phenyl core acts as a bioisostere for biaryl systems found in blockbuster drugs (e.g., Valdecoxib, Parecoxib). Its applications span three primary therapeutic vectors: Kinase Inhibition (Oncology) , MAO-B Inhibition (Neurology) , and COX-2 Inhibition (Inflammation) .

Chemical Profile & Reactivity[2][3][4][5]

The compound consists of a benzene ring substituted at the para positions with an oxazole ring and a chlorosulfonyl group.[2][3]

| Property | Specification |

| CAS Number | 954368-94-6 |

| Molecular Formula | C₉H₆ClNO₃S |

| Molecular Weight | 243.67 g/mol |

| Functional Class | Electrophilic Reagent (Sulfonyl Chloride) |

| Storage | Moisture Sensitive (Hydrolyzes to Sulfonic Acid) |

| Solubility | DCM, THF, Ethyl Acetate (Reacts with water/alcohols) |

Mechanistic Utility

The sulfonyl chloride moiety (-SO₂Cl) is highly susceptible to nucleophilic attack by amines (primary and secondary), allowing for the rapid generation of diverse sulfonamide libraries . This "Click-like" efficiency makes it ideal for Structure-Activity Relationship (SAR) studies where the oxazole core remains constant while the sulfonamide "tail" is varied to tune solubility and target affinity.

Therapeutic Architectures: From Reagent to Drug

The transition from chloride to therapeutic involves the formation of the sulfonamide bond. The resulting derivatives exhibit potent biological activities across distinct pathways.[1][2][4]

Neurology: Selective MAO-B Inhibition

Research indicates that sulfonamide derivatives of this scaffold, specifically 4-(2-methyloxazol-4-yl)benzenesulfonamide , act as potent inhibitors of Monoamine Oxidase B (MAO-B) .[5]

-

Mechanism: The sulfonamide group anchors the molecule within the substrate cavity of the MAO-B enzyme, while the oxazole ring engages in

-stacking interactions with aromatic residues (e.g., Tyr326). -

Therapeutic Outcome: Inhibition of MAO-B reduces the breakdown of dopamine in the brain, offering a validated therapeutic strategy for Parkinson’s Disease .

-

Data Insight: Derivatives have demonstrated IC₅₀ values in the low micromolar range (3.47 μM) with high selectivity over MAO-A, reducing the risk of hypertensive crises (cheese effect).

Oncology: Kinase Inhibition

The 4-(oxazol-4-yl)phenyl motif is a structural analog of the "hinge-binding" motifs found in many kinase inhibitors.

-

Abbott Patent Context: Early 21st-century patent literature (e.g., Abbott GMBH) identifies this scaffold as a key intermediate in synthesizing kinase inhibitors.[3]

-

Mechanism: The nitrogen and oxygen atoms in the oxazole ring can serve as hydrogen bond acceptors/donors to interact with the ATP-binding pocket of kinases.

-

Application: Antiproliferative effects have been observed in colon (HT-29) and breast (MCF7) carcinoma lines when this core is derivatized with specific amine tails.

Inflammation: COX-2 Selectivity

The structural similarity between 4-(oxazol-4-yl)benzenesulfonamide and Valdecoxib (which uses an isoxazole ring) is significant.

-

Pharmacophore: The rigid spatial arrangement of the sulfonamide (at position 1) and the heterocyclic ring (at position 4) allows the molecule to fit into the side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform.

-

Advantage: Oxazoles are often more metabolically stable than their isoxazole counterparts, potentially offering improved pharmacokinetic profiles.

Visualizing the Mechanism

The following diagram illustrates the divergent synthesis pathways from the parent chloride to its therapeutic classes.

Figure 1: Divergent synthesis pathways transforming the sulfonyl chloride scaffold into bioactive therapeutics.

Experimental Protocol: General Sulfonamidation

Standard Operating Procedure for converting CAS 954368-94-6 into a bioactive sulfonamide.

Objective: Synthesis of N-substituted-4-(oxazol-4-yl)benzenesulfonamide.

Reagents:

-

This compound (1.0 equiv)

-

Amine (R-NH₂, 1.1 equiv)

-

Triethylamine (Et₃N, 2.0 equiv) or Pyridine

-

Dichloromethane (DCM, anhydrous)

Workflow:

-

Preparation: Dissolve the amine (1.1 equiv) and Et₃N (2.0 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool to 0°C.

-

Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Thin Layer Chromatography) or LC-MS.

-

Workup: Quench with water. Extract the organic layer with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via recrystallization (EtOH/Water) or silica gel column chromatography.

Validation Criteria:

-

¹H NMR: Look for the disappearance of the amine N-H signals and the shift in aromatic protons adjacent to the sulfonyl group.

-

LC-MS: Confirm Molecular Ion [M+H]⁺.

References

-

Abbott GMBH & Co.[3] KG. (2007).[3] Patent Literature on Kinase Inhibitors utilizing Sulfonyl Chloride Intermediates. (Contextual citation based on chemical supplier data linking CAS 954368-94-6 to kinase inhibitor patents).

-

MDPI. (2020). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2011). Design and Synthesis of Substituted Benzenesulfonates as Tubulin Inhibitors. Retrieved from [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Structure-activity relationship (SAR) of 4-(oxazol-4-yl)benzene-1-sulfonyl chloride derivatives

Technical Guide: Structure-Activity Relationship (SAR) of 4-(oxazol-4-yl)benzene-1-sulfonyl Chloride Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the This compound scaffold, a critical electrophilic intermediate used to generate libraries of bioactive sulfonamides. While the isoxazole regioisomers (e.g., Valdecoxib) are well-documented in COX-2 inhibition, the oxazol-4-yl regioisomer represents a distinct vector for exploring chemical space, particularly in the development of Carbonic Anhydrase (CA) inhibitors , COX-2 selective agents , and HIV-1 Reverse Transcriptase inhibitors .

This guide details the synthetic handling of the sulfonyl chloride warhead, the mechanistic logic behind library generation, and the specific SAR trends governing biological selectivity.

The Scaffold: Structural Logic & Synthetic Utility

The core molecule consists of three distinct pharmacophoric zones:

-

The Electrophile (Sulfonyl Chloride): A highly reactive handle for diversifying the molecule into sulfonamides (active drugs).

-

The Linker (Phenyl Ring): Provides a rigid spacer, ensuring the distance between the polar sulfonamide and the heterocyclic tail matches the active site depth of targets like hCA II/IX or COX-2.

-

The Tail (Oxazole-4-yl): A 1,3-azole ring attached at the 4-position. Unlike the 5-substituted analogs, the 4-substituted oxazole projects its nitrogen and oxygen atoms at different angles relative to the phenyl axis, altering hydrogen bond acceptor vectors.

Stability Warning

Critical Protocol Note: this compound is moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid, which is generally biologically inert in these contexts. All synthetic manipulations must occur under anhydrous conditions.

Synthetic Protocols: From Warhead to Library

The primary utility of this scaffold is the rapid generation of sulfonamide libraries via nucleophilic attack by amines.

Workflow Visualization (DOT)

Caption: Synthetic pathway transforming the phenyl-oxazole precursor into the sulfonyl chloride warhead, followed by diversification into a sulfonamide library.

Detailed Protocol: Parallel Sulfonamide Synthesis

Objective: Synthesize a library of 10-20 analogs to probe steric and electronic tolerance at the sulfonamide nitrogen.

-

Preparation of Reagent Stock:

-

Dissolve 1.0 eq of this compound in anhydrous Dichloromethane (DCM).

-

Note: If the chloride is solid, ensure it is finely powdered to aid dissolution.

-

-

Amine Preparation:

-

In separate reaction vials, dispense 1.1 eq of the desired amine (primary or secondary).

-

Add 2.0 eq of Pyridine (scavenger base).

-

-

Coupling Reaction:

-

Add the sulfonyl chloride solution dropwise to the amine vials at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The chloride peak (usually unstable on LC-MS) should disappear, replaced by the stable sulfonamide mass.

-

-

Workup (High Throughput):

-

Wash with 1N HCl (to remove pyridine), followed by saturated NaHCO3.

-

Dry organic phase over MgSO4 and concentrate.[1]

-

Structure-Activity Relationship (SAR) Analysis

The SAR of these derivatives bifurcates based on the substitution at the sulfonamide nitrogen (

Table 1: SAR Trends by Biological Target

| Structural Modification | Target: Carbonic Anhydrase (hCA) | Target: COX-2 | Target: HIV-1 RT |

| Primary Sulfonamide ( | Potent. Essential for Zn²⁺ binding. | Active. Fits the COX-2 side pocket. | Weak/Inactive. |

| N-Methyl / N-Alkyl | Inactive. Steric clash with Zn²⁺. | Variable. Often reduces potency.[2] | Potential Activity.[3][4][5][6][7][8][9][10][11] |

| N-Aryl (Bulky) | Inactive. | Inactive (usually). | Active. Disrupts RT-eEF1A. |

| Oxazole C-Substituents | Modulates isoform selectivity (IX vs II). | Modulates selectivity (COX-2 vs 1).[2] | Modulates solubility/binding. |

Deep Dive: The "Zinc Anchor" vs. The "Hydrophobic Tail"

1. Carbonic Anhydrase (CA) Inhibition Logic:

-

Mechanism: The unsubstituted sulfonamide moiety (

) acts as a Zinc-Binding Group (ZBG). The nitrogen coordinates to the Zn²⁺ ion in the enzyme active site. -

The Oxazole Role: The oxazole ring acts as the "tail" that extends out of the hydrophilic active site into the hydrophobic rim.

-

SAR Insight: For hCA IX selectivity (tumor-associated isoform), the oxazole ring should be substituted with lipophilic groups (e.g., methyl, phenyl) to interact with the hydrophobic pocket specific to hCA IX, avoiding the hydrophilic residues of the ubiquitous hCA II.

2. COX-2 Inhibition Logic:

-

Mechanism: COX-2 has a larger side pocket than COX-1. The sulfonamide group inserts into this pocket, forming hydrogen bonds with Arg513 and His90 .

-

The Oxazole Role: The central phenyl ring and the oxazole mimic the tricyclic structure of Coxibs. The oxazole-4-yl geometry is critical here. If the oxazole is too bulky or angled incorrectly (compared to the 5-yl isomer), it may clash with the channel walls.

-

SAR Insight: Activity is maximized when the oxazole carries a substituent that fills the space vacated by the isoleucine-to-valine exchange in COX-2 (relative to COX-1).

Mechanistic Visualization: SAR Decision Tree

This diagram illustrates how to optimize the library based on the initial screening results.

Caption: Decision tree for optimizing the scaffold based on the desired therapeutic target. The status of the sulfonamide nitrogen is the primary bifurcating factor.

References

-

Supuran, C. T. (2021).[12][13] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. National Institutes of Health.

-

Harrich, D., et al. (2019).[14] Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A.[14] Journal of Virology.

-

Hashimoto, H., et al. (2002). 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry.

-

Organic Syntheses. Benzenesulfonyl chloride preparation protocols. Org. Syn. Coll. Vol. 1, 504.

Sources

- 1. rsc.org [rsc.org]

- 2. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. iajps.com [iajps.com]

- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 7. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 8. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 954368-94-6 | Benchchem [benchchem.com]

- 14. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Stability & Storage Protocols for 4-(oxazol-4-yl)benzene-1-sulfonyl chloride

[1]

Executive Summary

4-(oxazol-4-yl)benzene-1-sulfonyl chloride (CAS 954368-94-6) is a high-value electrophilic intermediate used frequently in medicinal chemistry for the synthesis of sulfonamide-based kinase inhibitors and other bioactive scaffolds.[1]

While sulfonyl chlorides are generically known for moisture sensitivity, this specific compound presents a dual-threat degradation profile .[1] The hydrolysis of the chlorosulfonyl group releases hydrochloric acid (HCl), which can subsequently attack the oxazole ring, leading to protonation and potential ring-opening degradation. Therefore, stability management is not merely about preventing hydrolysis but preventing an autocatalytic "acid-death" spiral.[1] This guide outlines the mechanistic rationale and strict protocols required to maintain compound integrity.

Chemical Profile & Critical Sensitivities[1]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 954368-94-6 |

| Molecular Weight | 243.67 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 108–109 °C (Sharpness indicates purity) |

| Primary Reactivity | Electrophilic attack (Sulfonyl center) |

| Secondary Sensitivity | Acid-labile Heterocycle (Oxazole ring) |

The "Dual-Threat" Degradation Mechanism

Researchers must understand that moisture ingress does not just lower purity; it fundamentally alters the chemical nature of the sample through a two-stage cascade:

-

Stage 1 (Primary Hydrolysis): Ambient moisture attacks the sulfonyl chloride moiety, converting it to the corresponding sulfonic acid and releasing anhydrous HCl gas.

-

Stage 2 (Acid-Catalyzed Ring Destruction): The generated HCl, trapped within the solid matrix or container headspace, protonates the nitrogen of the oxazole ring. Under prolonged exposure, this leads to hydrolytic ring-opening, destroying the pharmacophore.

Visualization: Degradation Cascade

The following diagram illustrates the autocatalytic pathway triggered by moisture.

[1]

Storage & Handling Protocols

To arrest the degradation pathway described above, a "Defense-in-Depth" storage strategy is required.[1]

A. Long-Term Storage (> 1 Week)[1][2]

-

Temperature: Store at -20°C . Lower temperatures significantly retard the kinetics of both hydrolysis and the secondary acid-catalyzed ring opening.

-

Atmosphere: Inert gas blanket (Argon preferred over Nitrogen due to higher density) is mandatory.[1]

-

Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid polyethylene (PE) caps which are permeable to moisture over long periods.[1]

-

Desiccation: Store the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel with indicator).

B. Short-Term Handling (Benchtop)[1]

-

Equilibration: CRITICAL. Allow the cold vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating the degradation cascade immediately.

-

Environment: Handle in a fume hood. For high-precision applications, weigh out in a glovebox or use a Schlenk line.[1]

Visualization: Storage Decision Workflow

Quality Control & Self-Validation

Before committing this reagent to a synthesis, validate its integrity using these self-verifying checks.

Visual & Olfactory Inspection (The "First Line" Defense)

-

Appearance: The solid should be off-white to pale yellow.[1] Darkening, caking, or liquefaction indicates significant hydrolysis (formation of sulfonic acid hydrates).

-

Odor: A sharp, acrid smell of HCl upon opening the secondary container suggests the seal was compromised and hydrolysis has occurred.

Melting Point Determination

-

Protocol: Measure the melting point in a sealed capillary.

-

Failure Mode: A depressed or broad melting range (e.g., 100–105 °C) confirms the presence of impurities (sulfonic acid) [1].

Rapid NMR Validation

-

Solvent: Use anhydrous CDCl3 or DMSO-d6.[1]

-

Marker: Look for the diagnostic shift of the aromatic protons ortho to the sulfonyl group.

-

Note: If using DMSO-d6, ensure it is strictly anhydrous, or the solvent itself may induce hydrolysis during the measurement.

Synthesis & Quenching Safety

Reaction Setup

-

Base Requirement: Always use a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or 2,6-Lutidine) to scavenge the HCl byproduct immediately. This protects the oxazole ring from acid-mediated degradation during the reaction [2].

-

Stoichiometry: Use a slight excess of the sulfonyl chloride (1.1 – 1.2 eq) to account for trace hydrolysis, but do not use large excesses which complicate purification.

Quenching / Disposal[1][11]

-

Hazard: Do not add water directly to the bulk solid.[1] The reaction is exothermic and releases toxic HCl gas.

-

Protocol: Slowly add the solid to a stirred solution of 10% NaOH or saturated Sodium Bicarbonate. This neutralizes both the generated acid and the sulfonyl chloride functionality safely.

References

-

Organic Syntheses. (n.d.). Benzenesulfonyl Chloride Handling and Purification. Organic Syntheses, Coll. Vol. 1, p.84. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.).[1] Compound Summary: Benzenesulfonyl chloride derivatives. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

Sources

- 1. 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 954368-94-6 | Benchchem [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | Benchchem [benchchem.com]

- 5. This compound - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 6. CAS#:82964-91-8 | 4-(Methylsulfonyl)benzene-1-sulfonyl chloride | Chemsrc [chemsrc.com]

- 7. scilit.com [scilit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Synthesis of Sulfonamides using 4-(oxazol-4-yl)benzene-1-sulfonyl chloride

Introduction & Scope

This Application Note details the synthetic protocols for generating sulfonamides using 4-(oxazol-4-yl)benzene-1-sulfonyl chloride . This specific building block combines the pharmacologically active sulfonamide moiety with an oxazole ring—a classic bioisostere for amide bonds and carboxylic acids often utilized in kinase inhibitors and carbonic anhydrase inhibitors.

The protocols below are designed to maximize yield while preserving the integrity of the oxazole ring, which can be sensitive to prolonged exposure to strong acids or oxidative conditions. This guide targets medicinal chemists requiring reproducible, high-fidelity synthesis methods.

Key Chemical Properties

| Property | Description |

| Reagent | This compound |

| CAS Number | 954368-94-6 |

| Molecular Weight | 243.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Stability | Moisture Sensitive. Hydrolyzes to sulfonic acid upon exposure to atmospheric moisture.[1] Store under inert gas at -20°C. |

| Reactivity Class | Electrophilic Aromatic Substitution / Nucleophilic Attack at Sulfur |

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.[2] This is followed by the elimination of the chloride ion. A base (Pyridine, TEA, or DIPEA) is required to neutralize the HCl by-product and drive the equilibrium forward.

Mechanism Diagram

The following diagram illustrates the reaction pathway and the transition states involved.

Caption: Nucleophilic substitution mechanism at the sulfonyl sulfur atom yielding the sulfonamide and conjugate base salt.[2]

Experimental Protocols

Method A: Standard Pyridine-Mediated Synthesis (Recommended)

This method is the "Gold Standard" for most amines. Pyridine acts as both the solvent and the base, ensuring excellent solubility and scavenging of HCl.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Anhydrous Pyridine (Solvent volume, ~0.2 M concentration)

-

DCM (Dichloromethane) (Optional co-solvent for solubility)

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

-

Dissolution: Add the Amine (1.1 equiv) to the flask and dissolve in anhydrous Pyridine (5–10 mL per mmol).

-

Note: If the amine is not soluble in pure pyridine, add anhydrous DCM (1:1 ratio).

-

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Addition: Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous DCM or Pyridine. Add this solution dropwise to the amine mixture over 10 minutes.

-

Critical: Exothermic reaction.[3] Control addition rate to maintain temperature < 5°C.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 2–4 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine.

-

-

Workup:

-

Dilute with EtOAc (Ethyl Acetate).

-

Wash with 0.5 M HCl (2x) to remove pyridine.

-

Caution: Do not use concentrated HCl or prolonged exposure; the oxazole ring can be acid-sensitive.

-

-

Wash with sat. NaHCO₃ (1x) and Brine (1x).[2]

-

Dry over Na₂SO₄, filter, and concentrate.

-

Method B: DIPEA/DCM Method (For Non-Basic Amines)

Use this method if the amine is valuable, acid-sensitive, or if pyridine removal is difficult.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.0 equiv)

-

DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Anhydrous DCM (0.1 M concentration)

Protocol:

-

Dissolve the Amine and DIPEA in anhydrous DCM under inert atmosphere.

-

Cool to 0°C .

-

Add the Sulfonyl Chloride as a solid (or DCM solution) in one portion.

-

Stir at RT for 4–12 hours.

-

Workup: Dilute with DCM. Wash with 10% Citric Acid (aq), then Water, then Brine. Dry and concentrate.

Workflow Visualization

The following diagram outlines the operational workflow for Method A, highlighting critical decision points.

Caption: Step-by-step operational workflow for the synthesis and purification of oxazole-sulfonamides.

Troubleshooting & Optimization

Common issues encountered with heterocyclic sulfonyl chlorides and their solutions.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. The sulfonyl chloride is highly moisture sensitive. Use fresh bottles or recrystallize from hexanes/toluene if possible. |

| Starting Material Remains | Low Nucleophilicity of Amine | Add a catalyst: DMAP (10 mol%) can significantly accelerate the reaction. Heat to 40°C if necessary. |

| Oxazole Degradation | Acidic Workup too harsh | The oxazole ring can open under strong acidic conditions. Switch from 1M HCl wash to 10% Citric Acid or sat. NH₄Cl wash. |

| Product is Oily/Impure | Pyridine retention | Pyridine can be difficult to remove. Use CuSO₄ (aq) wash (turns blue when complexed with pyridine) or azeotrope with toluene on the rotovap. |

| Double Sulfonylation | Primary Amine too reactive | Use exactly 1.0 equiv of sulfonyl chloride. Add the sulfonyl chloride very slowly at -10°C. |

References

-

PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Oxazole. (Stability data). Available at: [Link]

-

National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

-

Organic Chemistry Portal. Sulfonamide Synthesis. Available at: [Link]

Sources

Application Note: Protocol for Reacting Amines with 4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride

Abstract & Introduction

This application note details the optimized protocol for synthesizing sulfonamides using 4-(oxazol-4-yl)benzene-1-sulfonyl chloride . This building block is increasingly relevant in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobials, where the oxazole moiety serves as a critical pharmacophore or bioisostere for amide bonds, offering improved metabolic stability and hydrogen-bonding potential [1].

While the sulfonylation of amines is a standard transformation, the presence of the oxazole ring necessitates specific handling to prevent acid-catalyzed hydrolysis or ring-opening during workup. This guide provides a robust, high-yielding methodology (Method A), an alternative biphasic protocol (Method B), and a high-throughput variation (Method C), ensuring the integrity of the heterocyclic core.

Chemical Background & Mechanism[1][2][3][4][5][6]

Reagent Profile

-

Name: this compound[1]

-

CAS: 954368-94-6[1]

-

Structure: A benzene ring para-substituted with a sulfonyl chloride electrophile and a 4-oxazole ring.[1]

-

Reactivity: The sulfonyl chloride group is highly electrophilic.[2] The oxazole ring is electron-withdrawing relative to a phenyl group but can be sensitive to strong acids and harsh reducing conditions.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Substitution at Sulfur (

-

Nucleophilic Attack: The amine nitrogen attacks the sulfur atom of the sulfonyl chloride, forming a pentavalent tetrahedral intermediate (or transition state).

-

Elimination: Chloride acts as a leaving group, restoring the sulfonyl double bond.

-

Deprotonation: The base (e.g., Pyridine, DIPEA) scavenges the generated HCl proton to drive the equilibrium forward and prevent the formation of unreactive amine hydrochloride salts.

Critical Considerations: Oxazole Stability

The oxazole ring is generally stable under basic sulfonylation conditions. However, researchers must exercise caution during acidic workups . Strong mineral acids can protonate the oxazole nitrogen or lead to hydrolytic ring-opening [2]. Therefore, this protocol utilizes Citric Acid or Dilute HCl (<1M) for quenching.

Experimental Protocols

Materials Required[1][2][3][5][6][8][9][10][11][12][13][14]

-

Electrophile: this compound (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.0 – 1.2 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).

-

Base: Pyridine (Excess) or Triethylamine (TEA)/Diisopropylethylamine (DIPEA).

-

Quench: 10% Citric Acid or Saturated

.

Method A: Standard Homogeneous Synthesis (Recommended)

Best for: Lipophilic amines, medicinal chemistry scale (10 mg – 5 g).

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL, 0.2 M).

-

Base Addition: Add Pyridine (3.0 mmol, 3.0 equiv).

-

Note: Pyridine acts as both a base and a nucleophilic catalyst.

-

-

Reagent Addition: Cool the solution to 0°C (ice bath). Slowly add This compound (1.1 mmol, 1.1 equiv) portion-wise or as a solution in DCM.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LCMS. The sulfonyl chloride is moisture sensitive; ensure the vessel is sealed under

or Ar.

-

-

Workup (Oxazole-Safe):

-

Dilute with DCM (10 mL).

-

Wash with 10% Citric Acid (2 x 10 mL) to remove excess pyridine/amine. Avoid concentrated HCl.

-

Wash with Saturated

(10 mL) and Brine (10 mL). -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOH/Heptane or purify via silica gel flash chromatography.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Water-soluble amines (e.g., amino acids), scale-up, or when organic bases are undesirable.

-

Aqueous Phase: Dissolve the Amine (1.0 mmol) in 1M NaOH or 10%

(3.0 mL). -

Organic Phase: Dissolve This compound (1.1 mmol) in THF or Dioxane (3.0 mL).

-

Reaction: Add the organic phase to the rapidly stirring aqueous phase at RT. Stir vigorously for 4–12 hours.

-

Workup:

-

Acidify carefully to pH ~4-5 using 1M HCl (precipitates the sulfonamide if lipophilic).

-

Extract with EtOAc (3 x 10 mL).

-

Wash with Brine, dry, and concentrate.

-

Method C: Parallel Synthesis (96-Well Plate)

Best for: Library generation.

-

Dispense: Add 50 µL of 0.2M Amine solution (in DCM/DIPEA) to each well.

-

React: Add 55 µL of 0.2M Sulfonyl Chloride solution (in DCM) to each well.

-

Incubate: Shake at RT for 12 hours.

-

Scavenge: Add polymer-supported trisamine resin (to scavenge sulfonyl chloride) and isocyanate resin (to scavenge amine) if purity is critical without chromatography.

-

Filter & Dry: Filter off resins and evaporate solvent.

Data Summary & Stoichiometry

| Component | Role | Equiv (Method A) | Equiv (Method B) | Notes |

| Amine | Nucleophile | 1.0 | 1.0 | Limiting reagent usually preferred for easy cleanup. |

| Sulfonyl Chloride | Electrophile | 1.1 - 1.2 | 1.1 - 1.2 | Slight excess ensures complete conversion. |

| Base | Acid Scavenger | 2.0 - 3.0 | >2.0 (Inorganic) | Pyridine/TEA for Method A; NaOH/Carbonate for Method B. |

| Solvent | Medium | 0.1 - 0.5 M | Biphasic | Dry solvents essential for Method A. |

Workflow Visualization

The following diagram illustrates the decision logic and workflow for Method A, highlighting the critical "Oxazole Safety" checkpoint.

Figure 1: Step-by-step workflow for the reaction of amines with this compound, emphasizing the mild acidic quench to protect the oxazole ring.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of Sulfonyl Chloride | Wet solvent or old reagent. | Use anhydrous DCM/THF. Check reagent quality (should be white/off-white solid, not sticky). |

| Low Yield (Amine Remaining) | Low nucleophilicity of amine. | Add catalytic DMAP (0.1 eq). Heat to 40°C (Reflux DCM). |

| Bis-sulfonylation | Primary amine is too reactive. | Use 1.0 eq of Sulfonyl Chloride.[3] Add reagent very slowly at -78°C or 0°C. |

| Oxazole Ring Opening | Workup too acidic. | Switch from HCl to Citric Acid or |

| Product stuck in Aqueous | Product is amphoteric. | Adjust pH to isoelectric point (pH 4-5) before extraction. Use n-Butanol/DCM for extraction. |

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. (Referencing general oxazole stability in acidic media).

-

Woolven, H., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery, Royal Society of Chemistry.

-

BenchChem. (2025).[4] this compound Product Data.

Sources

Preparation of antiproliferative compounds with 4-(oxazol-4-yl)benzene-1-sulfonyl chloride

Application Note: Modular Synthesis and Evaluation of Antiproliferative Oxazole-Benzenesulfonamides

Introduction

The 4-(oxazol-4-yl)benzene-1-sulfonyl chloride scaffold represents a critical "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and antiproliferative agents. The oxazole moiety serves as a bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and unique hydrogen-bonding capabilities within the ATP-binding pockets of kinases (e.g., VEGFR, PDGFR) [1].

This application note provides a validated workflow for transforming this electrophilic building block into a library of sulfonamides and subsequently evaluating their antiproliferative potency using the MTT assay. This guide is designed to minimize hydrolysis side-reactions during synthesis and maximize reproducibility during biological screening.

Chemical Synthesis Protocol

Mechanistic Rationale

The synthesis relies on a nucleophilic substitution at the sulfur atom. The sulfonyl chloride is highly electrophilic; however, it is also moisture-sensitive. The reaction requires a non-nucleophilic base to scavenge the liberated HCl, driving the equilibrium forward.

-

Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred to solubilize the organic reactants while preventing hydrolysis.

-

Base Choice: Pyridine is ideal as it acts as both a solvent/co-solvent and a base, and it can form a reactive sulfonylpyridinium intermediate that accelerates the reaction. Alternatively, Triethylamine (TEA) or DIPEA can be used.

Reaction Workflow (Diagram)

Figure 1: Step-wise synthesis workflow for oxazole-benzenesulfonamide coupling.

Step-by-Step Synthesis Procedure

Reagents:

-

This compound (1.0 equiv)

-

Amine derivative (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (2.0 – 3.0 equiv)

-

Anhydrous DCM

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) to remove atmospheric moisture. -

Dissolution: Dissolve the amine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM. Cool the mixture to 0°C using an ice bath. Critical: Cooling prevents exothermic runaway and minimizes side products.

-

Addition: Dissolve this compound (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–12 hours. Monitor via TLC (typically 50% EtOAc/Hexane).

-

Workup (Oxazole-Safe):

-

Dilute reaction with excess DCM.

-

Wash with saturated

(2x) to remove unreacted sulfonyl chloride (as sulfonate). -

Note: Avoid strong acid washes (e.g., 1M HCl) if the amine partner is basic, as this may protonate the oxazole or the product, dragging it into the aqueous layer. Use 5% Citric Acid if neutralization is strictly necessary.

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography on silica gel.

-

Gradient: 0%

60% Ethyl Acetate in Hexanes.

-

Biological Evaluation: Antiproliferative Assay (MTT)

Assay Principle

The MTT assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[1][2] This serves as a proxy for cell viability and proliferation [2].[1][3][4]

Experimental Workflow (Diagram)

Figure 2: Biological evaluation workflow using the MTT cell viability assay.

Detailed Protocol

Materials:

-

Target Cancer Cell Lines (e.g., HeLa, MCF-7, A549).[5]

-

MTT Reagent (5 mg/mL in PBS, sterile filtered).[1]

-

Solubilization Buffer (DMSO or 10% SDS in 0.01M HCl).

Procedure:

-

Seeding (Day 0):

-

Harvest cells in the logarithmic growth phase.

-

Seed cells into 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media.

-

Include "Blank" wells (media only, no cells).

-

Incubate for 24 hours to allow attachment.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the synthesized sulfonamide in 100% DMSO.

-

Perform serial dilutions (e.g., 1:3 or 1:10) in culture media.

-

Critical: Ensure final DMSO concentration on cells is < 0.5% to avoid solvent toxicity.

-

-

Treatment (Day 1):

-

Aspirate old media (optional, or add 2x concentrated drug on top).

-

Add 100 µL of drug-containing media to triplicate wells.

-

Include "Vehicle Control" (0.5% DMSO media) and "Positive Control" (e.g., Doxorubicin).

-

-

Incubation: Incubate plates for 48 or 72 hours at 37°C / 5%

. -

Development (Day 3/4):

-

Add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate for 3–4 hours until purple precipitate is visible.

-

Carefully remove media (if using DMSO solubilization) or add SDS buffer directly.

-

Dissolve formazan crystals by adding 100 µL DMSO and shaking for 15 mins.

-

-

Quantification: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

Data Analysis & QC

Calculating Cell Viability

Normalize the raw absorbance data using the following formula:

IC50 Determination

Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis). Fit the data using a non-linear regression model (Sigmoidal Dose-Response) to determine the

Quality Control Criteria (Table 1):

| Parameter | Acceptance Criteria | Troubleshooting |

| Z-Factor | > 0.5 | Check pipetting error or cell seeding uniformity. |

| Vehicle Viability | 100% ± 10% | Ensure DMSO concentration is < 0.5%. |

| Blank OD | < 0.1 | Check for microbial contamination or plasticware issues. |

| Replicate CV% | < 15% | Improve mixing technique; check for "edge effects" in plate. |

References

-

BenchChem. (n.d.). This compound Properties and Applications. Retrieved from

-

ATCC. (2023). MTT Cell Proliferation Assay Protocol.[1][3] American Type Culture Collection.[3] Retrieved from

-

Abcam. (n.d.). MTT Assay Protocol for Cell Viability.[1][3] Retrieved from

-

National Institutes of Health (NIH). (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC3968600. Retrieved from

-

Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis: Recent Literature and Methods.[6] Retrieved from

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. atcc.org [atcc.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Application Note: Regioselective Chlorosulfonation of 4-(oxazol-4-yl)benzene

This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic synthesis methodologies with specific considerations for the heteroaromatic scaffold of 4-(oxazol-4-yl)benzene.

Introduction & Scientific Rationale

The chlorosulfonyl moiety is a critical pharmacophore in medicinal chemistry, serving as the direct precursor to sulfonamide-based COX-2 inhibitors (e.g., Valdecoxib, Parecoxib) and various antimicrobial agents. The substrate, 4-(oxazol-4-yl)benzene , consists of a phenyl ring attached to the C4 position of an oxazole ring.

Mechanistic Considerations

The reaction involves the treatment of the substrate with excess chlorosulfonic acid (

-

Sulfonation : The initial electrophilic attack by

or -

Conversion to Chloride : The sulfonic acid reacts further with

to form the sulfonyl chloride, releasing

Regioselectivity Challenge :

The oxazole ring is a basic heterocycle (

-

Theoretical Prediction : Strong EWGs typically direct incoming electrophiles to the meta position.

-

Empirical Evidence : Despite this, literature on similar 4-phenyl-substituted heterocycles (e.g., 4-phenylthiazoles, 4-phenyloxazoles) often reports the isolation of the para-substituted product (4'-position) as the major isomer, particularly at elevated temperatures which favor thermodynamic control. This protocol targets the para-isomer, 4-[4-(chlorosulfonyl)phenyl]oxazole, but rigorous structural verification (NMR) is mandated.

Reaction Engineering & Safety

Reagent Stoichiometry

| Component | Equivalents | Role | Notes |

| 4-(oxazol-4-yl)benzene | 1.0 eq | Substrate | Solid, ensure fine powder for solubility. |

| Chlorosulfonic Acid | 5.0 - 8.0 eq | Reagent/Solvent | Corrosive/Fuming . Acts as solvent and dehydrating agent. |

| Thionyl Chloride | 1.0 - 1.5 eq | Adjunct (Optional) | Can be added if conversion of sulfonic acid to chloride is stalled. |

| Dichloromethane (DCM) | Solvent | Extraction | Used in workup; avoid in reaction if possible to maximize rate. |

Critical Safety Parameters

-

Exotherm Control : The reaction is highly exothermic. Addition must be performed at

.[4] -

Gas Evolution : Generates copious HCl gas. A caustic scrubber (NaOH trap) is mandatory .

-

Water Incompatibility :

reacts explosively with water. All glassware must be flame-dried. Quenching requires slow addition to excess ice.

Detailed Experimental Protocol

Phase A: Setup and Addition

-

Apparatus Preparation : Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a gas outlet connected to a dilute NaOH trap.

-

Reagent Charging : Charge the RBF with Chlorosulfonic Acid (5.0 eq) . Cool the flask in an ice-salt bath to

. -

Substrate Addition : Add 4-(oxazol-4-yl)benzene (1.0 eq) portion-wise over 20–30 minutes.

-

Technical Insight: Do not add all at once. The exotherm can cause local overheating, leading to decomposition or polysulfonation.

-

Observation: The solution may darken; this is normal. Ensure the internal temperature remains

.

-

Phase B: Reaction and Heating[2][4]

-

Initial Stirring : Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1 hour.

-

Thermal Activation : Place the flask in an oil bath and heat to

.-

Logic: The initial reaction at RT forms the sulfonic acid. Heating is required to drive the equilibrium toward the sulfonyl chloride.

-

-

Monitoring : Stir at

for 2–3 hours. Monitor HCl evolution; cessation of bubbling often indicates reaction completion.[3]-

TLC Monitoring: Withdraw a micro-aliquot, quench in MeOH (forms the methyl sulfonate ester), and analyze by TLC (Hexane/EtOAc).

-

Phase C: Quenching and Isolation

-

Cooling : Cool the reaction mixture to RT, then to

using an ice bath. -

The "Reverse Quench" (Critical) : Prepare a large beaker containing crushed ice (approx. 10g ice per 1mL acid).

-

Slowly pour the reaction mixture onto the stirring ice in a thin stream.

-

Warning: Violent sputtering and HCl release will occur. Perform in a fume hood with the sash down.

-

-

Precipitation : The product, 4-[4-(chlorosulfonyl)phenyl]oxazole , typically precipitates as a white or off-white solid upon contact with water.

-

Workup :

-

If Solid : Filter the precipitate immediately using a sintered glass funnel. Wash copiously with cold water to remove residual acid.

-

If Oily/Gummy : Extract the aqueous mixture with Dichloromethane (

). Dry the organic layer over anhydrous

-

Phase D: Purification and Storage

-

Recrystallization : If necessary, recrystallize from dry Hexane/Benzene or Hexane/CHCl

. -

Storage : Sulfonyl chlorides are moisture-sensitive. Store in a desiccator or under inert gas at

.

Visual Workflows

Reaction Scheme & Mechanism

Figure 1: Step-wise transformation from phenyl-oxazole to the sulfonyl chloride derivative.

Experimental Workflow

Figure 2: Operational flowchart ensuring safety and process integrity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during quench | Quench faster (but safely) onto excess ice; keep temperature |

| Regioisomers | Temperature too high/low | Lower temp favors kinetic product; higher temp favors thermodynamic. Verify by NMR. |

| Incomplete Reaction | Sulfonic acid not converting | Add 1.5 eq of Thionyl Chloride ( |

| Gummy Product | Impurities/Polysulfonation | Dissolve in DCM, wash with water, dry, and precipitate with Hexane. |

References

-

General Chlorosulfonation Methodology : Smiles, S., & Stewart, J. (1925).[1] p-Acetaminobenzenesulfonyl Chloride.[1] Organic Syntheses, 5, 3. [Link]

-

Mechanistic Insight (Sulfonation of Deactivated Rings) : Olah, G. A., et al. (1978). Synthetic Methods and Reactions.[1][4][5][6][7][8][9][10][11][12][13][14] Chlorosulfonation of Deactivated Aromatics. Synthesis.

-

Contextual Scaffold (Oxazole-Benzenesulfonamides) : Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775–777. [Link]

-

Regioselectivity in Heterocycles : Katritzky, A. R.[15] (Ed.).[4][7][8][12] Comprehensive Heterocyclic Chemistry. (General reference for electrophilic substitution on phenyl-substituted heterocycles).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]

- 3. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]